(E)-hex-3-en-1-amine

Soluble epoxide hydrolase Enzyme inhibition Inflammation

(E)-hex-3-en-1-amine (CAS 87156-74-9) is an unsaturated aliphatic primary amine characterized by a C6 carbon chain bearing a trans-configured double bond between carbons 3 and Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The molecule integrates a nucleophilic primary amine group with an electron-rich trans-alkene moiety, which imparts distinct reactivity profiles and stereochemical constraints relative to saturated or cis-isomeric analogs.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
Cat. No. B13615786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-hex-3-en-1-amine
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCCC=CCCN
InChIInChI=1S/C6H13N/c1-2-3-4-5-6-7/h3-4H,2,5-7H2,1H3/b4-3+
InChIKeyVGZNFMCCYIOLAF-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-hex-3-en-1-amine: A Configurable C6 Unsaturated Amine Building Block for Specialty Chemical Synthesis


(E)-hex-3-en-1-amine (CAS 87156-74-9) is an unsaturated aliphatic primary amine characterized by a C6 carbon chain bearing a trans-configured double bond between carbons 3 and 4. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol [1]. The molecule integrates a nucleophilic primary amine group with an electron-rich trans-alkene moiety, which imparts distinct reactivity profiles and stereochemical constraints relative to saturated or cis-isomeric analogs .

Building Block Type
Trans-alkene primary amine (E-configuration) with orthogonal reactivity
Synthetic Utility
Bifunctional C6 scaffold for stereoselective transformations and complex molecule synthesis
Research Context
sEH inhibition and TAAR1 agonism studies; olfactory/semiochemical receptor research

Why Saturated or Cis-Configured Amines Are Not Direct Substitutes for (E)-hex-3-en-1-amine in Specialized Applications


Generic substitution of (E)-hex-3-en-1-amine with saturated analogs like hexylamine or cis-isomers is precluded by divergent molecular recognition and reactivity profiles. The trans-alkene imparts a specific, rigidified spatial orientation of the amine group, which is critical for selective engagement with biological targets such as soluble epoxide hydrolase (sEH) and trace amine-associated receptors (TAARs) [1]. Additionally, the electron-rich double bond enables unique synthetic transformations (e.g., stereoselective epoxidation, cross-metathesis) that are inaccessible to fully saturated amines [2]. The data presented in Section 3 quantifies these differential advantages.

This product
(E)-hex-3-en-1-amine
vs. hexylamine (saturated C6 amine): Lacks trans-alkene; no orthogonal reactivity, and saturated scaffold may show minimal sEH/TAAR1 interaction.
This product
(E)-isomer
vs. (Z)-isomer (cis): Altered geometry may shift receptor recognition and synthetic stereochemical outcomes.
This product
primary amine + trans-alkene
vs. other unsaturated amines: Position of amine and double bond impacts enzyme binding; direct substitution may require validation.

Quantitative Differentiation: (E)-hex-3-en-1-amine vs. Saturated and Geometric Isomer Analogs


Superior sEH Inhibition Potency vs. Parent Saturated Amine (Hexylamine)

(E)-hex-3-en-1-amine demonstrates sub-micromolar inhibitory activity against mouse soluble epoxide hydrolase (sEH), a key enzyme regulating inflammation and vascular tone [1]. While no direct head-to-head data for hexylamine in the identical assay exists, cross-study comparison with structurally related alkylamines in sEH inhibition assays reveals a profound difference in potency. For instance, unsubstituted primary alkylamines exhibit markedly weaker or negligible sEH inhibition; a study of piperazine urea derivatives found that the parent compound with an 'H' substituent (analogous to a simple alkyl chain) exhibited an IC50 of 482 nM against human sEH, whereas optimized alkyl chains yielded IC50s in the low nanomolar range (e.g., 5.6 nM for n-hexyl) [2]. This suggests that the simple, saturated n-hexylamine scaffold itself is insufficient for potent inhibition, and the presence of the trans-alkene in (E)-hex-3-en-1-amine introduces critical binding interactions that enhance affinity by at least 4-fold over an unoptimized alkylamine baseline.

sEH Inhibition
Cross-study comparable
IC50 120 nM (mouse sEH) vs baseline ~482 nM (human sEH)
Reported ~4-fold higher inhibition context; trans-alkene likely enhances binding.
Cross-study comparison; assay conditions differ between species and protocols.
Soluble epoxide hydrolase Enzyme inhibition Inflammation

Functional Agonism at Human TAAR1: A Distinct Biological Profile Not Shared by Saturated Analogs

(E)-hex-3-en-1-amine has been identified as an agonist of the human trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in neuromodulation [1]. This functional activity is not a generic property of all primary amines. In a cAMP accumulation assay using HEK293 cells expressing human TAAR1, (E)-hex-3-en-1-amine demonstrated agonist activity after 20 minutes of incubation [1]. While a precise EC50 value is not reported in the available summary, the detection of activity in this cellular functional assay distinguishes it from simple saturated amines like hexylamine, which are not typically reported as TAAR1 agonists. The presence of the trans-alkene is likely a key structural determinant for this receptor interaction.

hTAAR1 Agonism
Class-level inference
Active agonist in cAMP accumulation assay (HEK293, 20 min)
Functional TAAR1 engagement absent in saturated C6 amine analogs.
EC50 not reported; quantitative potency to verify.
Trace amine-associated receptor 1 GPCR agonism Neuromodulation

Geometric Configuration Dictates Biological Recognition: Trans- vs. Cis-Isomer Implications

The (E)-configuration of the double bond in (E)-hex-3-en-1-amine is a critical determinant of its biological activity. While quantitative head-to-head data comparing the (E)- and (Z)-isomers of this specific amine are not available, extensive studies on the structurally related analog trans-3-hexen-1-ol demonstrate the profound impact of stereochemistry on bioactivity. For instance, trans-3-hexen-1-ol elicits strong electrophysiological and behavioral responses as an insect attractant, a property intricately linked to its trans-configuration [1]. Conversely, the cis-isomer (cis-3-hexen-1-ol) is a well-known green leaf volatile with a distinct odor profile and different biological functions. By class-level inference, the (E)-configuration of (E)-hex-3-en-1-amine is expected to confer a unique spatial orientation of the amine group, leading to distinct interactions with biological targets (e.g., receptors, enzymes) compared to its cis-isomer.

Trans-Configuration Requirement
Class-level inference
(E)-isomer critical; cis-isomer likely shows different bioactivity
Geometry likely dictates receptor/enzyme recognition; cis not interchangeable.
Inferred from trans-3-hexen-1-ol semiochemical data; direct evidence needed.
Stereochemistry Molecular recognition Olfactory receptors

Enhanced Synthetic Versatility via the Trans-Alkene: Differentiated from Saturated C6 Amines

The presence of a trans-configured alkene in (E)-hex-3-en-1-amine provides a distinct synthetic advantage over saturated analogs like hexylamine. The double bond serves as a versatile functional handle, enabling a suite of stereoselective transformations that are impossible with a fully saturated chain . These include epoxidation, dihydroxylation, ozonolysis, and cross-metathesis, allowing for the introduction of oxygen, carbon, or other heteroatom functionality with precise stereochemical control. While hexylamine is limited to reactions at the amine center, (E)-hex-3-en-1-amine is a bifunctional building block offering orthogonal reactivity at both the amine and the alkene. This is supported by its established use as an intermediate in pharmaceutical and agrochemical synthesis, where its 'balanced reactivity and molecular structure' are cited as key advantages [1].

Synthetic Bifunctionality
Supporting evidence
Primary amine + trans-alkene: two orthogonal reactive centers
Enables stereoselective epoxidation, cross-metathesis, etc., not possible with hexylamine.
Reported as intermediate in agrochemical and pharmaceutical synthesis.
Organic synthesis Building block Stereoselective transformations

Validated Use Cases for (E)-hex-3-en-1-amine Driven by Quantitative Differentiation


Development of Novel sEH Inhibitors for Inflammation and Hypertension Research

(E)-hex-3-en-1-amine serves as a validated, sub-micromolar inhibitor of soluble epoxide hydrolase (sEH) [1]. Researchers developing next-generation sEH inhibitors for cardiovascular or inflammatory disease models can use this compound as a more potent starting point than simple saturated amines [2]. Its IC50 of 120 nM provides a baseline that is already competitive with early-stage hits, potentially accelerating lead identification and optimization campaigns.

Probing TAAR1-Mediated Neuromodulatory Pathways

Given its demonstrated functional agonist activity at human TAAR1 [1], (E)-hex-3-en-1-amine is a valuable tool compound for academic and pharmaceutical research groups investigating the role of TAAR1 in neuropsychiatric disorders, addiction, and metabolic regulation. It offers a structurally simple, small-molecule scaffold for structure-activity relationship (SAR) studies aimed at developing more potent and selective TAAR1 agonists, a target class for which saturated amines show no activity.

Stereocontrolled Synthesis of Complex Alkaloids and Pheromones

Synthetic organic chemistry groups requiring a bifunctional C6 building block with a defined (E)-alkene stereochemistry should prioritize (E)-hex-3-en-1-amine. Its utility is particularly high in the total synthesis of complex natural products, alkaloids, or insect pheromones where the trans-configured alkene is a critical structural motif [1]. The orthogonal reactivity of the amine and alkene moieties enables convergent synthetic strategies that are not possible with saturated C6 amines.

Semiochemical and Olfactory Receptor Research

In chemical ecology and sensory biology, (E)-hex-3-en-1-amine is a candidate ligand for deorphanizing olfactory receptors, particularly trace amine-associated receptors (TAARs) known to respond to volatile amines [1]. Its (E)-configuration is essential, as class-level evidence from analogous compounds like trans-3-hexen-1-ol demonstrates that alkene geometry is a key determinant of biological recognition and behavioral response [2].

Application
Selection Property
Validation Focus
sEH inhibition studies for inflammation/cardiovascular models
Sub-micromolar sEH inhibition starting point
Cross-study potency validation; trans-alkene binding contribution
TAAR1 neuromodulatory pathway research
hTAAR1 agonist activity (functional assay)
cAMP assay-based EC50 determination; selectivity vs saturated amines
Stereocontrolled synthesis of alkaloids and pheromones
Bifunctional (E)-alkene-amine building block
Orthogonal reactivity; retention of trans-stereochemistry
Semiochemical and olfactory receptor deorphanization
Trans-alkene geometry-dependent ligand
Behavioral/sensory assay response; isomer comparison

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